Ethyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate
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Overview
Description
“Ethyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate” is a complex organic compound with a unique spirocyclic structure. Let’s break down its name:
Ethyl: Refers to the ethyl group (C₂H₅) attached to the compound.
3-acetyl: Indicates an acetyl group (CH₃CO-) at position 3.
8-methyl: Describes a methyl group (CH₃) at position 8.
1-(3-methylphenyl): Indicates a phenyl ring (C₆H₅) substituted at position 1 with a methyl group.
9-phenyl: Refers to a phenyl ring at position 9.
4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: Represents the intricate spirocyclic core containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. While I don’t have specific synthetic routes for this exact compound, similar spirocyclic systems are often prepared through multistep processes. Researchers might explore strategies like intramolecular cyclizations, radical reactions, or heterocyclic transformations.
Chemical Reactions Analysis
Reactivity: Due to its spirocyclic nature, this compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as strong acids, bases, and transition metal catalysts may play a role.
Major Products: These reactions could lead to diverse products, including spirocycles with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and novel synthetic methods.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its potential as a drug scaffold or bioactive compound.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., proteins, nucleic acids).
- It may modulate cellular pathways, affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Uniqueness: Its spirocyclic structure sets it apart from other compounds.
Similar Compounds: While I don’t have a direct list, related spirocycles include spiropiperidines, spirooxindoles, and spiroimidazolines.
Remember, this compound’s complexity invites further exploration and research.
Properties
Molecular Formula |
C23H23N3O3S2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
ethyl 2-acetyl-8-methyl-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate |
InChI |
InChI=1S/C23H23N3O3S2/c1-5-29-22(28)20-16(3)25(18-11-7-6-8-12-18)23(30-20)26(24-21(31-23)17(4)27)19-13-9-10-15(2)14-19/h6-14H,5H2,1-4H3 |
InChI Key |
GYBKROFDZLJQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC=CC(=C3)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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